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Disodium carbamyl phosphate

Cat. No.: B12383618
M. Wt: 184.98 g/mol
InChI Key: ZZRCKSSPGJOTEE-UHFFFAOYSA-L
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Description

Historical Context and Discovery of Carbamyl Phosphate (B84403)

The journey to understanding carbamyl phosphate began with investigations into the urea (B33335) cycle. In 1955, Mary Ellen Jones, in collaboration with Fritz Lipmann and Leonard Spector, was instrumental in the discovery and synthesis of carbamyl phosphate. nih.govyale.eduyale.eduwikipedia.orgcapes.gov.br Their work demonstrated that this compound acts as the carbamyl group donor to ornithine, forming citrulline, a key step in the urea cycle. nih.gov This discovery was a landmark in biochemistry, clarifying a crucial step in nitrogen metabolism and revealing the existence of a high-energy phosphate compound essential for both arginine and pyrimidine (B1678525) biosynthesis. yale.eduwikipedia.org

The initial focus of the research was on its role in the synthesis of citrulline and arginine. yale.edu Subsequent studies by Jones and her colleagues further elucidated the pathways involving carbamyl phosphate, including its role in pyrimidine synthesis. yale.edu The significance of this discovery was quickly recognized, and within a few years, carbamyl phosphate became commercially available, facilitating further research in numerous laboratories. yale.edu

Central Metabolic Intermediate Status of Carbamyl Phosphate

Carbamyl phosphate is a critical metabolic intermediate in a wide range of organisms, from bacteria to humans. hmdb.ca It serves as a precursor in two major metabolic pathways: the urea cycle for nitrogen disposal and the de novo synthesis of pyrimidines, which are essential components of nucleic acids. wikipedia.orgpnas.org

The synthesis of carbamyl phosphate is primarily catalyzed by a class of enzymes known as carbamoyl (B1232498) phosphate synthetases (CPS). zenodo.org These enzymes utilize bicarbonate, ammonia (B1221849) (or glutamine), and ATP to produce carbamoyl phosphate. wikipedia.orgwikidoc.org There are different classes of CPS enzymes, each with specific activators and substrate preferences, reflecting the diverse metabolic needs of different organisms and tissues. nih.gov For instance, CPS I, found in the mitochondria of liver cells, is a key enzyme in the urea cycle, while CPS II, a cytosolic enzyme, is involved in pyrimidine biosynthesis. medscape.com

The strategic position of carbamyl phosphate at the intersection of these fundamental pathways underscores its importance in maintaining cellular homeostasis.

Overview of Key Biochemical Pathways Involving Carbamyl Phosphate

Carbamyl phosphate is a key player in several indispensable biochemical pathways:

The Urea Cycle: In terrestrial vertebrates, the urea cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. nih.gov The cycle begins in the mitochondria of liver cells, where carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate. wikidoc.orgnih.gov This carbamoyl phosphate then reacts with ornithine to form citrulline, initiating a series of reactions that ultimately lead to the production of urea, which is then excreted. wikipedia.orgnih.gov

Pyrimidine Biosynthesis: Pyrimidines, such as uracil (B121893), cytosine, and thymine, are fundamental components of DNA and RNA. The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate in the cytosol by carbamoyl phosphate synthetase II (CPS II). medscape.com This carbamoyl phosphate then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase to form N-carbamoylaspartate, the first committed step in the pyrimidine biosynthetic pathway. yale.edu

Arginine Biosynthesis: In many organisms, carbamoyl phosphate is a precursor for the synthesis of the amino acid arginine. nih.gov The pathway is similar to the initial steps of the urea cycle, where carbamoyl phosphate donates its carbamoyl group to ornithine to form citrulline. nih.gov Citrulline is then converted to arginine through a series of enzymatic reactions.

The dual role of carbamoyl phosphate in these critical pathways highlights its central importance in cellular metabolism. The regulation of its synthesis is tightly controlled to ensure that the demands of each pathway are met appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2NNa2O5P B12383618 Disodium carbamyl phosphate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH2NNa2O5P

Molecular Weight

184.98 g/mol

IUPAC Name

disodium;carbamoyl phosphate

InChI

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2

InChI Key

ZZRCKSSPGJOTEE-UHFFFAOYSA-L

Canonical SMILES

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Enzymology of Carbamyl Phosphate Synthesis

Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) Family

The synthesis of carbamyl phosphate from bicarbonate, a nitrogen source, and adenosine (B11128) triphosphate (ATP) is catalyzed by the Carbamoyl Phosphate Synthetase (CPS) family of enzymes. These complex, multi-domain enzymes are essential for life and exhibit significant diversity in their classification, location, and regulation, reflecting their distinct metabolic roles.

In eukaryotes, three primary isoforms of Carbamoyl Phosphate Synthetase have been identified: CPS I, CPS II, and CPS III. These isoforms are distinguished by their subcellular localization, preferred nitrogen substrate, regulatory mechanisms, and the metabolic pathways they serve. This differentiation allows for the independent control of nitrogen flow into either waste disposal (urea cycle) or biosynthetic pathways (pyrimidine synthesis).

Carbamoyl Phosphate Synthetase I (CPS I) is a large, monomeric enzyme located exclusively within the mitochondrial matrix of ureotelic organisms, such as mammals, amphibians, and reptiles. Its primary function is to catalyze the first committed step of the urea (B33335) cycle, a pathway dedicated to the detoxification and excretion of excess nitrogen in the form of urea.

Nitrogen Source: CPS I directly utilizes free ammonia (B1221849) (NH₃) as its nitrogen donor. This ammonia is typically generated within the mitochondria from the oxidative deamination of glutamate (B1630785) by glutamate dehydrogenase.

Regulation: The activity of CPS I is almost entirely dependent on the presence of its allosteric activator, N-acetylglutamate (NAG) . NAG is synthesized from glutamate and acetyl-CoA when amino acid levels are high, signaling an excess of nitrogen that needs to be processed through the urea cycle. In the absence of NAG, CPS I is virtually inactive. This strict regulation ensures that the energy-intensive urea cycle only operates when there is a high nitrogen load.

Metabolic Role: By producing carbamyl phosphate in the mitochondria, CPS I channels this intermediate directly to ornithine transcarbamylase, the next enzyme in the urea cycle, preventing its diffusion into the cytosol.

Carbamoyl Phosphate Synthetase II (CPS II) is found in the cytosol of a wide array of eukaryotic cells, including those of mammals. It is part of a large, multifunctional polypeptide known as CAD, which also contains the enzymatic activities for the next two steps in pyrimidine (B1678525) biosynthesis: aspartate transcarbamylase (ATCase) and dihydroorotase (DHOase).

Nitrogen Source: Unlike CPS I, CPS II uses the amide group of glutamine as its nitrogen source. The enzyme possesses a distinct glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia, which is then channeled internally to the synthetase active site.

Metabolic Role: CPS II provides the carbamyl phosphate necessary for building the pyrimidine ring, a foundational process for cell growth and proliferation.

Carbamoyl Phosphate Synthetase III (CPS III) is a distinct isoform found primarily in the mitochondria of certain invertebrates and fish, particularly elasmobranchs (sharks and rays). It represents a functional hybrid between CPS I and CPS II.

Nitrogen Source: Like CPS II, CPS III utilizes glutamine as its nitrogen donor, possessing a glutaminase domain for this purpose.

Regulation and Role: Similar to CPS I, CPS III is involved in the urea cycle and is allosterically activated by N-acetylglutamate (NAG) . The use of glutamine instead of free ammonia is considered an adaptation for organisms that need to maintain low levels of toxic free ammonia while still efficiently synthesizing urea.

Metabolic Role: In these specific organisms, CPS III catalyzes the first step of the urea cycle, channelling glutamine-derived nitrogen into urea synthesis for both waste excretion and, in some cases, osmoregulation.

Table 1: Comparative Properties of Carbamoyl Phosphate Synthetase Isoforms

FeatureCarbamoyl Phosphate Synthetase I (CPS I)Carbamoyl Phosphate Synthetase II (CPS II)Carbamoyl Phosphate Synthetase III (CPS III)
Subcellular Location Mitochondrial MatrixCytosolMitochondrial Matrix
Metabolic Pathway Urea CyclePyrimidine BiosynthesisUrea Cycle
Nitrogen Source Ammonia (NH₃)GlutamineGlutamine
Allosteric Activator N-acetylglutamate (NAG)Phosphoribosyl pyrophosphate (PRPP)N-acetylglutamate (NAG)
Allosteric Inhibitor None (Primarily regulated by activator)Uridine (B1682114) triphosphate (UTP)None (Primarily regulated by activator)
Typical Organisms Ureotelic Vertebrates (e.g., Mammals)Most EukaryotesSome Fish (e.g., Elasmobranchs), Invertebrates

The reaction can be broken down into three fundamental steps:

Phosphorylation of Bicarbonate: The first molecule of ATP is used to phosphorylate bicarbonate (HCO₃⁻). This reaction occurs in the first active site and forms a highly reactive, mixed-anhydride intermediate known as carboxyphosphate (B1215591) .

Reaction: HCO₃⁻ + ATP → ⁻OOC-O-PO₃²⁻ (Carboxyphosphate) + ADP

Amination of Carboxyphosphate: The nitrogen donor (either free ammonia for CPS I or glutamine-derived ammonia for CPS II/III) performs a nucleophilic attack on the carbonyl carbon of carboxyphosphate. This displaces the phosphate group, forming another unstable intermediate, carbamate (B1207046) .

Reaction: ⁻OOC-O-PO₃²⁻ + NH₃ → H₂N-COO⁻ (Carbamate) + Pi

Phosphorylation of Carbamate: The carbamate intermediate is then phosphorylated by a second molecule of ATP in a separate active site. This final step yields the product, carbamyl phosphate .

Reaction: H₂N-COO⁻ + ATP → H₂N-CO-OPO₃²⁻ (Carbamyl Phosphate) + ADP

The specific substrates and high energy cost are central to the function and regulation of carbamyl phosphate synthesis.

ATP: The consumption of two ATP molecules per molecule of carbamyl phosphate makes the synthesis reaction effectively irreversible under physiological conditions. The first ATP serves to "activate" the otherwise unreactive bicarbonate, while the second ATP "traps" the carbamate intermediate in a high-energy acyl-phosphate linkage. This significant energy investment underscores the metabolic importance of the product.

Bicarbonate (HCO₃⁻): Bicarbonate serves as the source of the carbonyl carbon for carbamyl phosphate. It is the first substrate to bind to the enzyme and its activation is the initial chemical step of the entire catalytic cycle.

Nitrogen Sources: The nature of the nitrogen source is a key distinguishing feature among the isoforms.

Ammonia (CPS I): CPS I directly uses free ammonia. This is metabolically efficient in the liver mitochondria, where ammonia levels are elevated due to amino acid catabolism.

Glutamine (CPS II and CPS III): These enzymes utilize glutamine, a non-toxic carrier of nitrogen in the blood and cytosol. They possess a small glutaminase domain that hydrolyzes glutamine to yield glutamate and ammonia. This ammonia is not released into the solvent but is transferred through a ~100 Å long internal channel within the enzyme to the synthetase domain where carboxyphosphate is waiting. This process, known as substrate channeling , protects the cell from the toxic effects of free ammonia and prevents the protonation of ammonia to the unreactive ammonium (B1175870) ion (NH₄⁺).

Table 2: Summary of Substrates and Products in Carbamyl Phosphate Synthesis

CategoryCompoundRole in Reaction
Inputs Adenosine triphosphate (ATP)Provides energy; two molecules consumed per reaction cycle.
Bicarbonate (HCO₃⁻)Source of the carbonyl carbon.
Ammonia (NH₃) or GlutamineSource of the nitrogen atom.
Outputs Carbamyl PhosphateThe high-energy product used in downstream metabolic pathways.
Adenosine diphosphate (B83284) (ADP)Byproduct of ATP hydrolysis; two molecules produced.
Inorganic phosphate (Pi)Byproduct from the cleavage of carboxyphosphate.
GlutamateByproduct of glutamine hydrolysis (in CPS II and CPS III only).

Enzymatic Mechanisms and Reaction Steps

Formation of Intermediates (Carboxyphosphate, Carbamate)

The synthesis of carbamyl phosphate by carbamoyl phosphate synthetase (CPS) is a multi-step process that involves the formation of two key unstable intermediates: carboxyphosphate and carbamate. ebi.ac.ukacs.org The reaction cascade begins with the phosphorylation of bicarbonate by a molecule of ATP, which results in the formation of carboxyphosphate and ADP. wikipedia.orgqmul.ac.uk This initial step is considered the trigger for the entire sequence of reactions. ebi.ac.ukresearchgate.net

Following its formation, carboxyphosphate reacts with ammonia. acs.orgwikipedia.org The ammonia itself is generated from the hydrolysis of glutamine in a separate active site of the enzyme. ebi.ac.uk This reaction between ammonia and carboxyphosphate yields the second intermediate, carbamate, and releases inorganic phosphate. wikipedia.orgqmul.ac.uk The carbamate intermediate is then subsequently phosphorylated by a second molecule of ATP to produce the final product, carbamoyl phosphate. ebi.ac.ukwikipedia.org

Multi-Domain Architecture and Subunit Interactions of Carbamoyl Phosphate Synthetase

Carbamoyl phosphate synthetase (CPS) exhibits a complex multi-domain architecture that is essential for its function. In many organisms, such as Escherichia coli, CPS is a heterodimeric enzyme composed of a small subunit and a large subunit. ebi.ac.ukwikipedia.orgnih.gov The small subunit, with a molecular weight of approximately 42 kDa, is responsible for the hydrolysis of glutamine to produce ammonia. acs.orgtamu.edu This subunit is typically bilobal, with the active site located at the interface of its N-terminal and C-terminal domains. nih.govtamu.edu

The large subunit, around 118 kDa in E. coli, is a multifunctional component that contains two homologous ATP-binding sites and is responsible for the synthesis of both carboxyphosphate and carbamoyl phosphate. tamu.edutamu.edu This large subunit can be further divided into four structural domains: the carboxyphosphate synthetic component, the carbamoyl phosphate synthetic component, an oligomerization domain, and an allosteric domain. wikipedia.orgnih.govresearchgate.net The two synthetic components, while topologically similar, have distinct structural features that reflect their separate biochemical roles. nih.govresearchgate.net In some organisms, like mammals, the functionalities of the small and large subunits are combined into a single polypeptide chain, likely due to gene fusion. wikipedia.orgwikipedia.org The interaction between these domains and subunits is critical for the coordinated catalysis of the multi-step reaction.

Molecular Tunneling and Channeling of Intermediates

A remarkable feature of carbamoyl phosphate synthetase is the presence of a molecular tunnel that traverses the interior of the enzyme, connecting its three distinct active sites. ebi.ac.ukwikipedia.orgnih.gov This tunnel, which can be nearly 100 Å in length, serves as a conduit for the transport of the unstable reaction intermediates, ammonia and carbamate, between the sites of their production and utilization. ebi.ac.uknih.govgenome.jp

The channeling mechanism begins with ammonia, which is produced in the active site of the small subunit. nih.gov It then travels through an "ammonia tunnel" to the N-terminal domain of the large subunit, where it reacts with carboxyphosphate. nih.gov This prevents the ammonia from escaping into the solvent and being protonated to the non-reactive ammonium ion. acs.orgacs.org

Structure-Function Relationships of Carbamoyl Phosphate Synthetase

The intricate structure of carbamoyl phosphate synthetase is directly linked to its complex catalytic function. The enzyme's ability to coordinate three separate reactions at distant active sites is a testament to the sophisticated interplay between its various domains.

Carbamoyl phosphate synthetase possesses three distinct active sites spread across its subunits. ebi.ac.ukwikipedia.org The first is located in the small subunit and is responsible for the hydrolysis of glutamine. wikipedia.orgrcsb.org This active site contains a catalytic triad (B1167595) of residues, including a crucial cysteine, which acts as a nucleophile to form a glutamyl thioester intermediate. nih.govrcsb.org

The other two active sites are situated within the large subunit. wikipedia.org The active site in the N-terminal half of the large subunit catalyzes the ATP-dependent phosphorylation of bicarbonate to form carboxyphosphate and the subsequent reaction with ammonia to form carbamate. ebi.ac.uknih.gov The C-terminal half of the large subunit contains the third active site, which is responsible for the phosphorylation of carbamate by a second ATP molecule to yield the final product, carbamoyl phosphate. ebi.ac.uknih.gov Each of these catalytic domains has a specific three-dimensional structure tailored for its particular reaction. For instance, the two ATP-binding sites within the large subunit, while homologous, have structural differences that accommodate their distinct roles in phosphorylating bicarbonate and carbamate. nih.gov

The activity of carbamoyl phosphate synthetase is tightly regulated by allosteric effectors, which bind to sites distinct from the catalytic centers and induce conformational changes that modulate the enzyme's function. mdpi.com In E. coli CPS, the allosteric domain is located in the large subunit. nih.govtamu.edu This domain binds to regulatory molecules such as ornithine and inosine (B1671953) monophosphate (IMP), which act as activators, and uridine monophosphate (UMP), which is an inhibitor. nih.gov

The binding of these effectors triggers significant conformational changes that are transmitted over long distances within the enzyme, affecting the catalytic activity at the active sites. mdpi.comnih.gov For example, the binding of the activator N-acetyl-glutamate (NAG) to mammalian CPS I induces a dramatic conformational rearrangement that reshapes the active sites and the intramolecular tunnel for carbamate migration, switching the enzyme from an inactive to an active state. mdpi.com Similarly, the binding of allosteric effectors to E. coli CPS can influence its oligomerization state, with activators promoting the formation of a tetramer and inhibitors favoring a dimeric form. nih.gov These allosteric mechanisms ensure that the synthesis of carbamyl phosphate is synchronized with the metabolic needs of the cell. researchgate.net

Table 1: Allosteric Regulation of E. coli Carbamoyl Phosphate Synthetase

Effector Regulatory Action Effect on Oligomerization
Ornithine Activator Promotes (αβ)₄ Tetramer Formation
IMP Activator Promotes (αβ)₄ Tetramer Formation
UMP Inhibitor Favors (αβ)₂ Dimer Formation

Data sourced from multiple studies. nih.gov

Carbamate Kinase (CK) and Catabolic Transcarbamylase

Besides the primary synthesis pathway involving CPS, carbamyl phosphate can also be generated or utilized by other enzymes, notably carbamate kinase (CK) and catabolic transcarbamylases. mdpi.com

Carbamate kinase (CK) is an enzyme found in many prokaryotes that catalyzes the reversible phosphorylation of carbamate to form carbamoyl phosphate and ADP. vliz.be In what is considered its catabolic role, CK utilizes carbamoyl phosphate generated from other reactions to produce ATP, a process important in the fermentation pathways of some microorganisms. mdpi.comresearchgate.netnih.gov Conversely, under certain conditions, purified CK can also synthesize carbamoyl phosphate from ATP and carbamate, playing an anabolic role. vliz.be

Table 2: Enzymes in Carbamyl Phosphate Metabolism

Enzyme Primary Role Substrates Products
Carbamoyl Phosphate Synthetase (CPS) Anabolic Synthesis Glutamine/Ammonia, Bicarbonate, 2 ATP Carbamyl Phosphate, Glutamate, 2 ADP, Pi
Carbamate Kinase (CK) - Catabolic ATP Generation Carbamyl Phosphate, ADP Carbamate, ATP
Carbamate Kinase (CK) - Anabolic Anabolic Synthesis Carbamate, ATP Carbamyl Phosphate, ADP
Catabolic Transcarbamylase (e.g., OTCase) Catabolic Synthesis Citrulline, Phosphate Ornithine, Carbamyl Phosphate

Information compiled from various sources. mdpi.comvliz.benih.gov

Role in Carbamyl Phosphate Synthesis and Breakdown

Carbamoyl phosphate (CP) is a high-energy acyl phosphate that acts as a critical metabolic intermediate. wikipedia.orgmdpi.com Its synthesis and subsequent breakdown are mediated by several distinct classes of enzymes.

Synthesis:

The primary and most widespread method of carbamoyl phosphate synthesis in biological systems is catalyzed by the enzyme Carbamoyl Phosphate Synthetase (CPS) . nih.gov This reaction is generally irreversible and involves the assembly of carbamoyl phosphate from bicarbonate, a nitrogen source (either ammonia or the amide group of glutamine), and two molecules of ATP. wisc.edu The synthesis occurs through a multi-step mechanism within the enzyme's active sites: wikipedia.orgwikipedia.org

Phosphorylation of Bicarbonate: The first molecule of ATP is used to phosphorylate bicarbonate (HCO₃⁻), forming a highly reactive carboxyphosphate intermediate and ADP. wikipedia.orgwikipedia.org

Formation of Carbamate: The carboxyphosphate intermediate reacts with a nitrogen atom, derived either directly from ammonia or from the hydrolysis of glutamine, to produce carbamate and inorganic phosphate. wikipedia.orgwisc.edu In many organisms, the ammonia is channeled through the interior of the enzyme from a separate glutaminase domain to the synthetase domain to prevent its diffusion. tamu.edu

Phosphorylation of Carbamate: The second molecule of ATP phosphorylates carbamate, yielding the final product, carbamoyl phosphate, and a second molecule of ADP. wikipedia.orgwikipedia.org

In some microorganisms, particularly hyperthermophilic archaea, an alternative synthesis pathway exists, catalyzed by Carbamate Kinase (CK) . This enzyme can produce carbamoyl phosphate directly from carbamate and ATP. mdpi.compnas.org

Breakdown (Utilization):

Carbamoyl phosphate is a labile molecule that serves as a donor of its carbamoyl group in several key biosynthetic pathways. nih.govmdpi.com

Urea Cycle and Arginine Biosynthesis: In the urea cycle and arginine synthesis pathway, the enzyme Ornithine Transcarbamylase (OTC) catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline. wikipedia.orgmedscape.com

Pyrimidine Biosynthesis: For the synthesis of pyrimidine nucleotides, Aspartate Transcarbamylase (ATCase) facilitates the reaction between carbamoyl phosphate and aspartate to produce carbamoyl aspartate. mdpi.comwisc.edu

ATP Generation: In some fermentation pathways, the breakdown of carbamoyl phosphate is coupled to ATP synthesis. The enzyme Carbamate Kinase (CK) can also function in the catabolic direction, transferring the phosphate group from carbamoyl phosphate to ADP to generate ATP. mdpi.com

The following table summarizes the key enzymes involved in the synthesis of carbamoyl phosphate.

EnzymeAbbreviationSubstratesProductMetabolic Role
Carbamoyl Phosphate SynthetaseCPSBicarbonate, 2 ATP, Ammonia or GlutamineCarbamoyl PhosphatePrimary synthesis for urea cycle, arginine, and pyrimidine pathways wikipedia.org
Carbamate Kinase (Anabolic)aCKCarbamate, ATPCarbamoyl PhosphateAnabolic CP synthesis in some archaea mdpi.com

Distinction from Carbamoyl Phosphate Synthetases

The term "Carbamoyl Phosphate Synthetase" (CPS) refers not to a single enzyme but to a family of complex, multi-domain proteins that can be categorized into three distinct types based on their nitrogen source, regulation, and metabolic function. nih.govmdpi.com

Carbamoyl Phosphate Synthetase I (CPS I): This enzyme is found in the mitochondria of liver cells in terrestrial vertebrates (ureotelic organisms). medscape.comroyalsocietypublishing.org It exclusively uses free ammonia as its nitrogen donor and is a key enzyme in the urea cycle, initiating the process of waste nitrogen detoxification. wikipedia.orgmedchemexpress.com The activity of CPS I is critically dependent on the allosteric activator N-acetylglutamate (NAG). mdpi.commedscape.com

Carbamoyl Phosphate Synthetase II (CPS II): Located in the cytosol of cells, CPS II is involved in the de novo synthesis of pyrimidine nucleotides. medscape.comroyalsocietypublishing.orgmedchemexpress.com Unlike CPS I, it uses glutamine as its nitrogen source, which is hydrolyzed by a component glutaminase domain to provide ammonia for the reaction. tamu.edu CPS II is not dependent on N-acetylglutamate for its activity. mdpi.com In humans, CPS II is part of a large multifunctional polypeptide called CAD, which also contains the enzymatic activities for the next two steps in pyrimidine synthesis (aspartate transcarbamylase and dihydroorotase). mdpi.com

Carbamoyl Phosphate Synthetase III (CPS III): This type is found in fish and some invertebrates. mdpi.comroyalsocietypublishing.org Like CPS II, it uses glutamine as its nitrogen source. However, it is considered part of the urea cycle in these organisms, similar to CPS I in function but differing in its choice of nitrogen substrate. royalsocietypublishing.org

The table below provides a detailed comparison of the different classes of Carbamoyl Phosphate Synthetase.

FeatureCarbamoyl Phosphate Synthetase I (CPS I)Carbamoyl Phosphate Synthetase II (CPS II)Carbamoyl Phosphate Synthetase III (CPS III)
Nitrogen Source Ammonia medscape.comGlutamine tamu.eduGlutamine royalsocietypublishing.org
Cellular Location Mitochondria medscape.comCytosol medscape.comMitochondria royalsocietypublishing.org
Metabolic Pathway Urea Cycle wikipedia.orgPyrimidine Biosynthesis mdpi.comUrea Cycle (in fish) royalsocietypublishing.org
Allosteric Activator Requires N-acetylglutamate (NAG) nih.govmdpi.comNot dependent on NAG mdpi.comVaries by species
Organism Type Terrestrial Vertebrates royalsocietypublishing.orgWidespread in eukaryotes and prokaryotes wikipedia.orgFish, some invertebrates royalsocietypublishing.org

Metabolic Pathways and Biological Roles of Carbamyl Phosphate

Urea (B33335) Cycle in Nitrogen Homeostasis

The urea cycle is a series of biochemical reactions that converts highly toxic ammonia (B1221849) into the less toxic compound urea for excretion. This process is critical for maintaining nitrogen homeostasis in terrestrial vertebrates. The cycle primarily occurs in the liver cells, spanning two cellular compartments: the mitochondria and the cytoplasm.

Carbamyl Phosphate (B84403) as the Initial Intermediate

The entry point and the first committed step of the urea cycle is the synthesis of carbamyl phosphate. This reaction takes place in the mitochondrial matrix. The enzyme carbamoyl (B1232498) phosphate synthetase I (CPS I) catalyzes the condensation of an ammonium (B1175870) ion (NH₄⁺) and bicarbonate (HCO₃⁻), utilizing two molecules of ATP.

This initial step is the rate-limiting step of the entire urea cycle. The activity of CPS I is critically dependent on the allosteric activator N-acetylglutamate (NAG), which is synthesized when amino acid levels are high, signaling the need to process excess nitrogen.

Interaction with Ornithine Transcarbamylase

Once synthesized, carbamyl phosphate is consumed in the second step of the urea cycle, a reaction catalyzed by the mitochondrial enzyme ornithine transcarbamylase (OTC). OTC facilitates the transfer of the carbamoyl group from carbamyl phosphate to the amino acid L-ornithine. This condensation reaction forms L-citrulline and releases an inorganic phosphate molecule (Pi).

The reaction can be summarized as: Carbamyl Phosphate + L-Ornithine → L-Citrulline + Pi

This reaction is a critical juncture in the pathway. The L-citrulline produced is then transported out of the mitochondria into the cytoplasm for the subsequent reactions of the urea cycle. The enzyme OTC is a trimeric protein with its active sites located at the interface between the monomers. The binding of carbamyl phosphate induces a significant conformational change in the enzyme, preparing it for the subsequent binding of ornithine and catalysis. A deficiency in OTC function can lead to the accumulation of carbamyl phosphate and ammonia, resulting in a serious metabolic disorder known as hyperammonemia. In such cases, the excess carbamyl phosphate can be shunted to the pyrimidine (B1678525) synthesis pathway.

Urea Cycle: Initial Steps Description
Location Mitochondrial Matrix of Liver Cells
Step 1: Synthesis Carbamoyl Phosphate Synthetase I (CPS I) combines ammonia and bicarbonate to form carbamyl phosphate. This is the rate-limiting step and requires 2 ATP.
Step 2: Condensation Ornithine Transcarbamylase (OTC) transfers the carbamoyl group from carbamyl phosphate to ornithine, producing citrulline and inorganic phosphate.
Key Regulator N-acetylglutamate (NAG) is an essential allosteric activator of CPS I.
Product Transport Citrulline is transported to the cytoplasm for the remainder of the urea cycle.

Pyrimidine Biosynthesis (De Novo Pathway)

In addition to its role in the urea cycle, carbamyl phosphate is a crucial precursor in the de novo (from scratch) synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA. This pathway assembles the pyrimidine ring from simpler molecules, including carbamyl phosphate and aspartate.

Carbamyl Phosphate in UMP Synthesis

The synthesis of pyrimidines begins in the cytosol with the formation of carbamyl phosphate. Unlike in the urea cycle, this reaction is catalyzed by carbamoyl phosphate synthetase II (CPS II). This enzyme utilizes the amide group from glutamine as the nitrogen source, along with bicarbonate and two molecules of ATP, to produce carbamyl phosphate.

This cytosolic pool of carbamyl phosphate is then channeled into the pyrimidine pathway, where it serves as a building block for the pyrimidine ring. The ultimate product of this initial series of reactions is uridine (B1682114) monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides, including those containing cytosine and thymine. The pathway involves the sequential formation of carbamoyl aspartate, dihydroorotate, and orotate, before the attachment of the ribose 5-phosphate moiety to form orotidine (B106555) monophosphate (OMP), which is then decarboxylated to yield UMP.

Role of the CAD Complex (CPS II, ATCase, DHO)

In animals, the first three enzymatic steps of the de novo pyrimidine synthesis pathway are carried out by a large, multifunctional protein known as CAD. This single polypeptide chain contains the active sites for:

C arbamoyl phosphate synthetase II (CPS II)

A spartate transcarbamylase (ATCase)

D ihydroorotase (DHO)

The fusion of these three enzymes into a single complex provides a significant metabolic advantage. It facilitates the direct channeling of the unstable intermediate, carbamyl phosphate, from the CPS II active site to the ATCase active site, preventing its diffusion into the cytosol and increasing the efficiency of the pathway. This multienzyme complex is a key regulatory point for pyrimidine synthesis.

Aspartate Transcarbamylase Activity

The second, and the committed, step in pyrimidine biosynthesis is catalyzed by the aspartate transcarbamylase (ATCase) domain of the CAD protein. ATCase facilitates the condensation of carbamyl phosphate and the amino acid L-aspartate to form N-carbamoylaspartate and inorganic phosphate.

Reaction: Carbamyl Phosphate + L-Aspartate → N-Carbamoylaspartate + Pi

This reaction is a critical regulatory checkpoint. ATCase activity is allosterically regulated by the end-products of the pathway. For instance, cytidine (B196190) triphosphate (CTP), a downstream pyrimidine product, acts as a feedback inhibitor, slowing down the reaction when pyrimidine levels are high. Conversely, adenosine (B11128) triphosphate (ATP), a purine (B94841) nucleotide, acts as an activator, ensuring a balanced production of both purine and pyrimidine nucleotides for nucleic acid synthesis.

De Novo Pyrimidine Synthesis: Initial Steps Description
Location Cytosol
Step 1: Synthesis Carbamoyl Phosphate Synthetase II (CPS II) synthesizes carbamyl phosphate from glutamine, bicarbonate, and 2 ATP.
Step 2: Condensation Aspartate Transcarbamylase (ATCase) combines carbamyl phosphate with aspartate to form N-carbamoylaspartate. This is the committed step.
Step 3: Ring Closure Dihydroorotase (DHO) catalyzes the cyclization of N-carbamoylaspartate to form dihydroorotate.
Enzyme Complex In animals, these first three steps are catalyzed by a single multifunctional protein called CAD.
Regulation ATCase is allosterically inhibited by CTP (a pyrimidine) and activated by ATP (a purine).

Arginine Biosynthesis

Carbamyl phosphate is a fundamental precursor for the synthesis of the amino acid arginine. nih.govmdpi.com In prokaryotes and eukaryotes, it represents one of the initial committed steps in the arginine biosynthetic pathway, which is often linked to the urea cycle in terrestrial vertebrates. wikipedia.orgwikipedia.org

In the arginine biosynthesis pathway, carbamyl phosphate donates its carbamyl group to ornithine. nih.govnih.gov This reaction is catalyzed by the enzyme ornithine transcarbamylase (OTC), resulting in the formation of citrulline. wikipedia.orgnih.gov Citrulline is then further converted through a series of enzymatic steps to produce arginine. nih.gov The supply of carbamyl phosphate is a critical factor for arginine production; studies in metabolically engineered Corynebacterium crenatum have demonstrated that enhancing carbamyl phosphate synthesis leads to a significant increase in L-arginine yields. nih.govproquest.com The enzyme carbamoyl phosphate synthetase, which produces carbamyl phosphate, is therefore a key regulatory point in this pathway. researchgate.net

Table 1: Key Enzymes in Carbamyl Phosphate-Dependent Arginine Biosynthesis

EnzymeGene(s) (E. coli example)ReactantsProductPathway
Carbamoyl Phosphate SynthetasecarABBicarbonate, Glutamine/Ammonia, 2 ATPCarbamyl Phosphate, 2 ADP, Glutamate (B1630785), PiArginine & Pyrimidine Biosynthesis
Ornithine TranscarbamylaseargF, argICarbamyl Phosphate, OrnithineCitrulline, PhosphateArginine Biosynthesis

Carbamyl phosphate holds a unique position at the crossroads of two major metabolic pathways: arginine biosynthesis and pyrimidine biosynthesis. nih.govresearchgate.net In most bacteria, a single carbamoyl phosphate synthetase produces the entire cellular pool of carbamyl phosphate, which is then partitioned between these two pathways. wikipedia.orgnih.gov

In pyrimidine synthesis, carbamyl phosphate reacts with aspartate in a reaction catalyzed by aspartate transcarbamylase (ATCase) to form carbamoyl aspartate, the first committed step in the de novo synthesis of pyrimidine nucleotides required for DNA and RNA. nih.govmdpi.com Because both pathways draw from the same precursor pool, complex regulatory mechanisms are necessary to coordinate the synthesis and distribution of carbamyl phosphate according to the cell's needs for arginine and pyrimidines. nih.gov This shared dependency is highlighted in mutants; for instance, a deficiency in the carbamoyl phosphate synthetase enzyme can lead to auxotrophy for both arginine and uracil (B121893) (a pyrimidine). mdpi.com

Other Biosynthetic Pathways and Metabolic Linkages

Beyond its central roles in arginine and pyrimidine synthesis, carbamyl phosphate participates in other specialized biosynthetic and metabolic processes. nih.gov

The carbamyl group from carbamyl phosphate is incorporated into the structure of several antibiotics. nih.govmdpi.com In these biosynthetic pathways, carbamyl phosphate serves as a donor, and its carbamyl group is transferred to either amino or hydroxyl groups on various chemical scaffolds. nih.govmdpi.com An example includes the antibiotic O-carbamyl-d-serine, an analog of D-alanine that inhibits bacterial cell wall biosynthesis. nih.gov The enzymatic transfer of the carbamyl group in these pathways can occur through different mechanisms than those seen in primary metabolism. mdpi.com

Carbamyl phosphate is essential for the maturation of [NiFe] hydrogenases, enzymes critical for the metabolism of molecular hydrogen in many bacteria and archaea. scispace.comnih.gov The active site of these enzymes contains an iron atom coordinated by two cyanide (CN⁻) and one carbon monoxide (CO) ligand. scispace.comdntb.gov.ua Research has shown that carbamyl phosphate is the metabolic source of the carbon and nitrogen atoms for the cyanide ligands. nih.govdntb.gov.ua

The accessory protein HypF plays a crucial role in this process. nih.gov HypF is a carbamoyl phosphate-converting enzyme that utilizes ATP to activate carbamoyl phosphate, facilitating its conversion to the cyanide ligand that is ultimately incorporated into the hydrogenase active site. nih.govnih.gov Mutants unable to synthesize carbamoyl phosphate (e.g., carAB mutants) cannot produce active [NiFe] hydrogenases, a defect that can be overcome by providing citrulline, which serves as an alternative source for carbamyl phosphate. nih.gov

Table 2: Role of Carbamyl Phosphate in [NiFe] Hydrogenase Maturation

ComponentFunction
Carbamyl Phosphate Precursor for the two cyanide (CN⁻) ligands at the enzyme's active site. nih.govdntb.gov.ua
HypF Protein An ATP-dependent enzyme that activates and converts carbamoyl phosphate into the cyanide ligand. nih.gov
[NiFe] Hydrogenase The final enzyme that incorporates the cyanide ligands, becoming catalytically active. scispace.com

Carbamyl phosphate has been considered a potentially significant molecule in prebiotic chemistry and the origins of life. nih.gov It has been proposed as a possible prebiotic source for both carbamyl groups in the synthesis of molecules like pyrimidines and for phosphoryl groups to generate energy carriers like ATP from ADP. nih.govnih.gov

However, studies on the stability of carbamoyl phosphate in aqueous solutions without enzymes show that it is a labile molecule. researchgate.net It decomposes into cyanate (B1221674) and phosphate within hours under ambient conditions. researchgate.netchemrxiv.org In the presence of ammonia, this decomposition is faster and yields urea. researchgate.net This instability suggests that carbamoyl phosphate itself may not have been a persistent prebiotic reagent. researchgate.netresearchgate.net Instead, more stable molecules like cyanate or urea, which can also act as carbamoylating agents, are considered more plausible substitutes for carbamoyl phosphate in prebiotic scenarios leading to the synthesis of essential biomolecules. researchgate.net

Regulation of Carbamyl Phosphate Synthesis and Utilization

Allosteric Regulation of Carbamoyl (B1232498) Phosphate (B84403) Synthetases

Carbamoyl phosphate synthetases (CPS) are subject to intricate allosteric regulation, allowing for rapid adjustments in enzyme activity in response to changing metabolic conditions. This modulation is crucial for maintaining homeostasis of nitrogen metabolism. The allosteric ligands, which include N-acetylglutamate, various nucleotides, and amino acids, bind to regulatory sites on the enzyme distinct from the active site, inducing conformational changes that either activate or inhibit catalysis. acs.orgnih.gov

N-acetyl-L-glutamate (NAG) is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS I), the mitochondrial enzyme that catalyzes the first step of the urea (B33335) cycle. wikipedia.orgyoutube.commedscape.com In fact, NAG is an obligate activator for CPS I, meaning the enzyme is virtually inactive in its absence. wikipedia.org This strict requirement ensures that ammonia (B1221849) is channeled into the urea cycle only when there is a sufficient nitrogen load, which is signaled by increased levels of glutamate (B1630785) and arginine, the precursors for NAG synthesis. wikipedia.org

The binding of NAG to a specific site on the C-terminal domain of CPS I triggers a cascade of long-range conformational changes. nih.gov These structural alterations are transmitted to the two distant phosphorylation domains of the enzyme. nih.gov This remodeling stabilizes the catalytically competent conformation of the enzyme and facilitates the formation of a nearly 35 Å-long tunnel. nih.gov This tunnel is crucial for the transfer of the unstable carbamate (B1207046) intermediate from its site of synthesis to the second phosphorylation site, where it is converted to carbamoyl phosphate. nih.gov The binding of NAG essentially switches the enzyme from an "off" to an "on" state, initiating ammonia detoxification. nih.gov

Research has identified the specific binding pocket for NAG, which is lined by invariant amino acid residues. nih.gov This site is distinct from the binding sites for other allosteric effectors found in bacterial CPS, such as ornithine. nih.gov The crucial role of this activator is underscored by genetic deficiencies in NAG synthase, the enzyme responsible for its production, which lead to hyperammonemia due to the inability to activate CPS I. wikipedia.org

Regulator Enzyme Effect Mechanism of Action
N-Acetylglutamate (NAG)CPS IActivation (Obligate)Binds to the C-terminal domain, inducing long-range conformational changes that stabilize the active conformation and form the carbamate tunnel. nih.gov

Nucleotides play a significant role in the regulation of carbamoyl phosphate synthesis, particularly for carbamoyl phosphate synthetase II (CPS II), which is involved in the de novo synthesis of pyrimidines. uiowa.edu Uridine (B1682114) triphosphate (UTP), the end-product of the pyrimidine (B1678525) biosynthetic pathway, acts as a feedback inhibitor of CPS II. uiowa.edu This inhibition is a classic example of end-product regulation, where the accumulation of the final product signals a shutdown of the pathway at its committed step to prevent overproduction.

Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for a later step in the pyrimidine pathway, acts as an activator of CPS II. uiowa.edu High levels of PRPP indicate a demand for pyrimidine nucleotide synthesis, thus stimulating the activity of CPS II to produce the necessary carbamyl phosphate. The interplay between the inhibitory effect of UTP and the activating effect of PRPP allows for a fine-tuned regulation of pyrimidine biosynthesis according to the cell's metabolic state. uiowa.edu

In some bacteria, such as Escherichia coli, the single CPS is also regulated by nucleotides. UMP, a pyrimidine nucleotide, acts as an allosteric inhibitor. nih.govnih.gov In contrast, inosine (B1671953) monophosphate (IMP), a purine (B94841) nucleotide, can act as an activator, helping to balance the production of precursors for both purine and pyrimidine synthesis. nih.govnih.gov

Regulator Enzyme Effect Mechanism of Action
Uridine Triphosphate (UTP)CPS IIInhibitionFeedback inhibition by the end-product of the pyrimidine pathway. uiowa.edu
5-Phosphoribosyl-1-Pyrophosphate (PRPP)CPS IIActivationSignals demand for pyrimidine synthesis. uiowa.edu
Uridine Monophosphate (UMP)E. coli CPSInhibitionAllosteric inhibition. nih.govnih.gov
Inosine Monophosphate (IMP)E. coli CPSActivationHelps balance purine and pyrimidine precursor synthesis. nih.govnih.gov

Amino acids, particularly those associated with the pathways that utilize carbamyl phosphate, also serve as allosteric regulators. In E. coli, ornithine, a precursor for arginine biosynthesis, is an allosteric activator of CPS. nih.govnih.gov When ornithine levels are high, it signals a need for more carbamyl phosphate to be channeled into the arginine biosynthetic pathway. Ornithine binds at the interface between the allosteric and carbamoylphosphate domains of the enzyme. nih.gov

Arginine, the end-product of its biosynthetic pathway, exerts regulatory effects as well. While it can directly inhibit CPS in some organisms, a key regulatory role in vertebrates is its function as an activator of N-acetylglutamate synthase (NAGS). wikipedia.org Increased arginine concentrations lead to higher levels of NAG, which in turn activates CPS I for urea synthesis. wikipedia.orgwikipedia.org This mechanism links the availability of a key amino acid to the capacity for nitrogen waste disposal.

The allosteric regulation by ornithine and UMP in E. coli CPS demonstrates a complex interplay. While both can bind to the enzyme simultaneously with the substrate, the activating effect of ornithine is dominant over the inhibitory effect of UMP. nih.gov This hierarchy ensures that the demand for arginine synthesis can override the signal for pyrimidine sufficiency.

Regulator Enzyme Effect Mechanism of Action
OrnithineE. coli CPSActivationSignals a need for carbamyl phosphate for arginine biosynthesis. nih.govnih.gov
ArginineNAGS (vertebrates)ActivationIncreases the synthesis of NAG, the activator of CPS I. wikipedia.org

Transcriptional and Post-Translational Regulation of Carbamoyl Phosphate Synthetase Genes and Proteins

In addition to the rapid control afforded by allosteric regulation, the synthesis of carbamoyl phosphate synthetases is also regulated at the genetic level through transcriptional control and post-translational modifications. These mechanisms provide a longer-term adaptation to the cell's metabolic needs.

In many bacteria, such as E. coli, the genes encoding the two subunits of carbamoyl phosphate synthetase, carA and carB, form an operon, carAB. nih.gov The expression of this operon is tightly regulated at the transcriptional level in response to the availability of arginine and pyrimidines. nih.gov The carAB operon has a dual promoter system. The downstream promoter is controlled by the arginine repressor, ArgR. nih.gov When arginine levels are high, the ArgR protein binds to the operator region and represses transcription. Conversely, a scarcity of arginine leads to derepression of the operon.

The upstream promoter is regulated by pyrimidine levels. nih.gov This dual control allows the cell to modulate the synthesis of CPS in accordance with the demands of both the arginine and pyrimidine biosynthetic pathways. This transcriptional regulation ensures that the energy-intensive synthesis of the CPS enzyme is curtailed when its product is not needed. nih.gov In Syrian hamster cells, the expression of the CAD gene, which encodes a multifunctional protein including CPS II, is also regulated in response to the cell's growth state, with mRNA levels being significantly lower in growth-arrested cells. researchgate.net

Post-translational modifications provide another layer of regulation for carbamoyl phosphate synthetase activity. In mammalian cells, the multifunctional enzyme CAD, which contains the CPS II activity, is regulated by phosphorylation. uiowa.edu The mitogen-activated protein (MAP) kinase cascade, a key signaling pathway involved in cell proliferation, can phosphorylate CAD. uiowa.edu

This phosphorylation, stimulated by growth factors such as epidermal growth factor (EGF), has two significant consequences for the allosteric regulation of the enzyme: it diminishes the feedback inhibition by UTP and increases the sensitivity to activation by PRPP. uiowa.edu Both of these changes favor the de novo synthesis of pyrimidines, which are required for DNA replication and cell division. This mechanism provides a direct link between growth factor signaling and the metabolic machinery responsible for nucleotide biosynthesis, ensuring that the building blocks for proliferation are available upon mitogenic stimulation. uiowa.edu Inhibition of the MAP kinase pathway prevents these regulatory changes and the associated increase in cellular UTP levels. uiowa.edu

Hormonal and Nutritional Influences

The synthesis of carbamoyl phosphate, a critical step in both the urea cycle and pyrimidine biosynthesis, is subject to complex regulation by various hormones and is influenced by the nutritional state of the organism. This regulation primarily occurs at the level of the enzyme carbamoyl-phosphate synthetase (CPS). In mammals, the mitochondrial enzyme (CPS I) is involved in the urea cycle, while the cytosolic form (CPS II) participates in pyrimidine synthesis. medscape.com

Hormonal control is particularly evident in the liver, where CPS I is a key enzyme for ammonia detoxification. Glucocorticoids and glucagon (B607659) (acting via cyclic AMP) are known to activate the expression of the carbamoyl-phosphate synthetase I gene. nih.gov Studies in primary cultured rat hepatocytes have demonstrated that the synthesis of CPS I is stimulated significantly by dexamethasone (B1670325) (a synthetic glucocorticoid) and glucagon. nih.gov When combined, these hormones exert a powerful synergistic effect, dramatically increasing CPS synthesis. nih.gov Conversely, insulin (B600854) and epinephrine (B1671497) have been shown to suppress the synthesis of CPS I in both hepatocytes and hepatoma cells. nih.gov The effect of epinephrine is believed to be mediated through alpha-adrenergic receptors. nih.gov Thyroid hormone has also been identified as a regulator, with studies showing it induces a marked increase in the activity of hepatic carbamyl phosphate synthetase. oup.com

Nutritional status is intrinsically linked to this hormonal control. For instance, the activator N-acetylglutamate (NAG), which is essential for CPS I activity, connects the concentration of nitrogen (reflected by excesses of glutamate and arginine) to an increase in CPS I activity to clear this excess nitrogen. wikipedia.org This links protein and nitrogen metabolism directly to the rate of carbamoyl phosphate production for the urea cycle. wikipedia.org

The interactive table below summarizes the effects of various hormones on the synthesis of Carbamoyl Phosphate Synthetase I (CPS I) in hepatocytes. nih.govnih.gov

HormoneEffect on CPS I SynthesisMediator/ReceptorNotes
Glucocorticoids (e.g., Dexamethasone)StimulatoryGlucocorticoid ReceptorActivates gene expression. nih.gov Shows an 8-fold stimulation in cultured hepatocytes. nih.gov
GlucagonStimulatorycAMPShows a 5-fold stimulation in cultured hepatocytes. nih.gov Acts synergistically with dexamethasone. nih.govnih.gov
InsulinSuppressiveInsulin ReceptorEffect is additive with epinephrine. nih.gov
EpinephrineSuppressiveAlpha-adrenergic receptorsEffect is additive with insulin. nih.gov
Thyroid HormoneStimulatoryThyroid Hormone ReceptorInduces a marked increase in enzyme activity. oup.com

Interplay Between Arginine and Pyrimidine Pathway Regulation

Carbamoyl phosphate stands at a critical metabolic junction, serving as a common precursor for the biosynthesis of both arginine and pyrimidines. nih.govnih.gov This dual role necessitates an intricate regulatory network to coordinate the production and distribution of this high-energy molecule according to the cell's needs for these two distinct pathways. nih.govnih.gov The regulation occurs at both the genetic and enzymatic levels, creating a sophisticated interplay between the arginine and pyrimidine metabolic routes.

In many prokaryotes, such as Escherichia coli, a single carbamoyl phosphate synthetase (CPSase) produces the carbamoyl phosphate required for both pathways. nih.govnih.gov The activity of this single enzyme is tightly controlled by allosteric effectors from both metabolic routes. nih.govresearchgate.net Uridine monophosphate (UMP), an end-product of the pyrimidine pathway, acts as an allosteric inhibitor of CPSase. nih.govresearchgate.net Conversely, ornithine, an intermediate in the arginine biosynthesis pathway, functions as an allosteric activator. nih.govresearchgate.net This creates a feedback loop where an excess of pyrimidines shuts down carbamoyl phosphate production, while a high level of arginine precursors signals a demand for it.

Furthermore, the regulation is not limited to simple feedback. In E. coli, the expression of the carAB operon, which encodes CPSase, is subject to cumulative repression by both arginine and pyrimidines. asm.org Repression by arginine appears to require the presence of pyrimidines, suggesting a concerted effect of regulatory elements from both pathways. asm.org

In eukaryotes, the interplay is also evident, though the enzymes are compartmentalized (CPS I in mitochondria for the urea cycle/arginine synthesis, and CPS II in the cytosol for pyrimidine synthesis). medscape.comwikipedia.org Arginine itself can act as a signaling molecule. By activating the mTOR pathway, arginine can promote the phosphorylation and enhancement of the CAD protein complex, which contains the CPS II activity, thereby boosting pyrimidine synthesis. encyclopedia.pubmdpi.com This demonstrates a feed-forward activation where arginine availability can stimulate the production of pyrimidines, which are essential for cell growth and proliferation. encyclopedia.pub Conversely, the two pathways compete for their common substrate, aspartate, which is required for both arginine and pyrimidine synthesis. encyclopedia.pub

The table below outlines the key molecules involved in the regulatory crosstalk between the arginine and pyrimidine pathways. nih.govresearchgate.netasm.orgencyclopedia.pub

Regulatory MoleculeOriginating PathwayTarget Enzyme/ProcessEffectMechanism
Uridine Monophosphate (UMP)Pyrimidine SynthesisCarbamoyl Phosphate Synthetase (CPSase)InhibitionAllosteric feedback inhibition. nih.govresearchgate.net
OrnithineArginine SynthesisCarbamoyl Phosphate Synthetase (CPSase)ActivationAllosteric activation. nih.govresearchgate.net
ArginineArginine SynthesisCAD Protein (contains CPS II)ActivationActivates the mTOR/S6K pathway, leading to CAD phosphorylation and enhanced activity. encyclopedia.pubmdpi.com
Arginine & PyrimidinesBothcarAB Operon Expression (Prokaryotes)RepressionCumulative repression of the gene encoding CPSase. asm.org
AspartateCentral MetabolismArginine & Pyrimidine SynthesisSubstrateActs as a point of competition between the two pathways. encyclopedia.pub

Carbamyl Phosphate in Experimental Disease Models and Cellular Contexts

Models of Carbamoyl (B1232498) Phosphate (B84403) Synthetase Deficiencybiologists.comnih.govresearchgate.netbohrium.comharvardbioscience.comnewenglandconsortium.orgrarediseases.org

Carbamoyl phosphate synthetase 1 (CPS1) deficiency is a rare, autosomal recessive metabolic disorder that leads to the accumulation of ammonia (B1221849) in the blood, a condition known as hyperammonemia. rarediseases.orgwikipedia.org This is due to a lack of the CPS1 enzyme, which is the first and rate-limiting step in the urea (B33335) cycle. bohrium.comresearchgate.net The urea cycle is the primary pathway for the removal of waste nitrogen from the body. wikipedia.org To better understand the pathophysiology of this disorder and to develop potential therapeutic strategies, various experimental models have been developed.

Genetic Mouse Models of CPS1 Deficiency and Biochemical Consequencesnih.govbohrium.comnewenglandconsortium.orgrarediseases.org

Several genetic mouse models have been created to mimic human CPS1 deficiency. A constitutive knockout of the murine Cps1 gene results in neonatal death within 24 to 36 hours, accompanied by severe hyperammonemia. nih.govnih.gov These knockout mice exhibit markedly decreased CPS1 enzymatic activity in the liver. nih.gov Biochemical analysis of the plasma from these mice reveals significantly reduced levels of citrulline and arginine, and markedly increased levels of glutamine, alanine, taurine, and lysine (B10760008), which are all carriers of nitrogen. nih.govnih.gov These biochemical features closely replicate the phenotype observed in human neonatal-onset CPS1 deficiency. nih.govnih.gov

Another approach has been the development of a hypomorphic mouse model with residual CPS1 enzyme activity. biologists.comnih.gov This model, which is based on a human variant, allows for survival beyond the neonatal period and provides a platform to study the chronic effects of hyperammonemia. nih.gov These hypomorphic mice display elevated plasma ammonia and glutamate (B1630785), and reduced citrulline levels, along with an impaired rate of ureagenesis. biologists.comnih.gov

A liver-humanized mouse model for CPS1 deficiency has also been generated by transplanting CPS1-deficient human hepatocytes into immunodeficient mice. nih.gov These mice exhibit key characteristics of human CPS1 deficiency, including an 80% reduction in CPS1 metabolic activity, delayed clearance of ammonia, and elevated levels of glutamine and glutamate. nih.gov

Table 1: Biochemical Phenotypes in Genetic Mouse Models of CPS1 Deficiency

ModelKey Genetic FeaturePrimary Biochemical ConsequencesReference
Constitutive KnockoutComplete deletion of Cps1 geneSevere neonatal hyperammonemia, decreased plasma citrulline and arginine, increased plasma glutamine and alanine. nih.govnih.gov nih.govnih.gov
Hypomorphic ModelResidual CPS1 enzyme activityElevated plasma ammonia and glutamate, reduced plasma citrulline, impaired ureagenesis. biologists.comnih.gov biologists.comnih.gov
Liver-Humanized ModelRepopulation with CPS1-deficient human hepatocytesReduced CPS1 metabolic activity, delayed ammonia clearance, elevated plasma glutamine and glutamate. nih.gov nih.gov

In Vitro Cellular Models for Enzyme Function and Pathway Analysisnih.govrarediseasesnetwork.org

In addition to animal models, in vitro cellular models are crucial for studying CPS1 enzyme function and the intricacies of the urea cycle. The use of induced pluripotent stem cells (iPSCs) has emerged as a valuable tool. nih.gov iPSCs can be differentiated into hepatocyte-like cells, which are the primary cell type expressing the complete urea cycle. nih.gov These cellular models allow for the investigation of disease mechanisms and the screening of potential therapeutic strategies in a patient-specific genetic context. nih.gov

Recombinant CPS1 expression systems, such as those using baculovirus and insect cells, have been instrumental in analyzing the effects of specific mutations found in patients with CPS1 deficiency. nih.govbohrium.com These systems allow for the production and purification of the CPS1 enzyme, enabling detailed studies of its solubility, stability, and enzymatic activity. nih.govbohrium.com This approach has been used to characterize the functional consequences of numerous clinical mutations, providing insights into how these mutations lead to enzyme inactivation or reduced affinity for its allosteric activator, N-acetyl-L-glutamate (NAG). nih.gov

Investigating Ammonia Metabolism Dysregulation in Modelsresearchgate.netbohrium.comnewenglandconsortium.orgwikipedia.org

A primary focus of research using these models is the investigation of dysregulated ammonia metabolism. In CPS1 deficiency, the inability to incorporate ammonia into the urea cycle leads to its accumulation. newenglandconsortium.orgwikipedia.org Mouse models consistently demonstrate hyperammonemia as a key feature. biologists.comnih.govnih.gov Studies in these models have shown that the excess nitrogen is shunted into other metabolic pathways, leading to elevated levels of glutamine and other nitrogen-carrying amino acids. nih.govnih.gov

Cellular models have also been employed to study the direct impact of ammonia on neuronal cells. researchgate.net For instance, exposing PC12 neurons to urea, a downstream product of the urea cycle, can lead to a reduction in tyrosine hydroxylase expression, an enzyme crucial for dopamine synthesis. researchgate.net While not a direct model of CPS1 deficiency, this highlights the intricate relationship between urea cycle components and neuronal function. The dysregulation of the urea cycle, as seen in CPS1 deficiency, can have profound effects on the central nervous system due to the neurotoxic effects of ammonia. wikipedia.org

Role in Cancer Metabolism and Proliferation Modelsnih.govcyagen.com

Beyond its role in inherited metabolic disorders, carbamoyl phosphate synthetase has been implicated in cancer metabolism and proliferation. Both CPS1 and its cytosolic counterpart, carbamoyl phosphate synthetase 2 (CPS2), play roles in tumor cell metabolism, particularly in pyrimidine (B1678525) synthesis.

CPS1/CPS2 Dysregulation in Tumor Cell Metabolismnih.govcyagen.com

While CPS1 is primarily a mitochondrial enzyme involved in the urea cycle in the liver, its expression has been observed in certain types of cancer cells, such as KRAS/LKB1-mutant non-small-cell lung cancer (NSCLC). cyagen.com In these cancer cells, CPS1 can be suppressed by the tumor suppressor LKB1 through the activation of AMPK. cyagen.com The dysregulation of CPS1 expression in these tumors suggests a role beyond ureagenesis.

Urea cycle dysregulation (UCD) is a metabolic hallmark observed in many tumors, characterized by altered expression of most urea cycle enzymes. nih.gov This dysregulation leads to the diversion of nitrogen toward the activation of the CAD protein, which contains CPS2, aspartate transcarbamylase, and dihydroorotase activities. nih.gov This metabolic reprogramming enhances pyrimidine synthesis to support the high proliferative rate of cancer cells. nih.gov

Impact on Pyrimidine Synthesis in Cancer Modelsnih.govcyagen.com

In the context of cancer, carbamoyl phosphate produced by both CPS1 and CPS2 can be utilized for de novo pyrimidine synthesis, which is essential for DNA and RNA replication in rapidly dividing tumor cells. cyagen.comnih.gov

In KRAS/LKB1-mutant NSCLC cells, silencing CPS1 leads to cell death and a reduction in tumor growth. cyagen.com This effect is attributed to pyrimidine depletion rather than ammonia toxicity, indicating that CPS1 provides an unconventional pathway for nitrogen flow from ammonia into pyrimidines, thereby maintaining the pyrimidine pools necessary for DNA synthesis. cyagen.com

The dysregulation of the urea cycle in many tumors, leading to the activation of the CPS2-containing CAD complex, results in an excess of pyrimidine nucleotides compared to purine (B94841) nucleotides. nih.gov This nucleotide imbalance can lead to a specific genomic signature of transversion mutations in the DNA, RNA, and protein of tumor cells. nih.gov

Other Model System Applications

The biosynthesis of carbamyl phosphate is a critical factor in the pathogenesis and virulence of certain fungi. In the plant pathogenic fungus Colletotrichum gloeosporioides, the causative agent of Glomerella leaf spot in apples, the CgCPS1 gene encodes the carbamoyl phosphate synthase essential for arginine biosynthesis. koreascience.krnih.gov Experimental models involving the knockout of the CgCPS1 gene have been instrumental in understanding its role. koreascience.kr

Studies have shown that deletion of the CgCPS1 gene results in a complete loss of pathogenicity. koreascience.krnih.gov The mutant strains (Δcgcps1) exhibited a slower growth rate and defects in the formation of appressoria, which are specialized infection structures. Consequently, these mutants were unable to form lesions on apple leaves and fruits. nih.gov The restoration of the CgCPS1 gene in a complementation strain fully restored its pathogenic capabilities. Furthermore, the mutant strains displayed heightened sensitivity to high osmotic stress, indicating that CgCPS1 is also involved in stress response mechanisms. koreascience.krnih.gov These findings underscore that the carbamoyl phosphate-producing enzyme CgCPS1 is a key mediator of pathogenicity in C. gloeosporioides. nih.gov

Carbamyl phosphate is a pivotal metabolite situated at the crossroads of two fundamental biosynthetic pathways in many microorganisms: the synthesis of arginine and the synthesis of pyrimidines. nih.govwikipedia.org This dual role makes it essential for microbial metabolism and adaptation. In organisms like Escherichia coli, a single enzyme, carbamoylphosphate synthase (CPSase), is responsible for producing the entire cellular pool of carbamyl phosphate. nih.gov This central position necessitates complex regulatory mechanisms to coordinate the production and distribution of this high-energy molecule according to the cell's needs for both amino acid and nucleotide synthesis. nih.gov

Disodium (B8443419) carbamyl phosphate has been investigated in animal models for its potential as an antisickling agent in the treatment of sickle cell anemia. nih.govnih.gov The underlying principle is the carbamylation of hemoglobin, which modifies the abnormal hemoglobin S (HbS) and inhibits its polymerization, the primary event leading to red blood cell sickling. nih.govcabidigitallibrary.org

Studies in animal models have successfully demonstrated the carbamylation of hemoglobin in vivo. In a study using C57B1 mice, the administration of disodium carbamyl phosphate resulted in significant hemoglobin modification. nih.gov After 18 days of treatment, the mean level of hemoglobin carbamylation reached 1.24 (± 0.06 SE) moles of valine hydantoin per mole of hemoglobin tetramer. nih.gov This level of carbamylation is considered sufficient to produce an antisickling effect. nih.gov Another study using a swine model showed that dietary cyanide, which is metabolized to cyanate (B1221674) (a carbamylating agent), led to levels of carbamylated hemoglobin that were proportional to the cyanide intake. nih.gov This demonstrated that carbamylation could achieve a permanent modification of the hemoglobin's beta chain in an animal model. nih.gov

The therapeutic potential of carbamylating agents is closely linked to their toxicity profile. Comparative studies in animal models have been crucial in evaluating the relative safety of different compounds. A direct comparison between this compound and sodium cyanate was conducted in C57B1 mice. nih.gov When administered at equivalent molar doses (7 mmoles/kg/day), sodium cyanate proved to be highly toxic, with all 15 mice in the group dying by the second day of the study. nih.gov In contrast, this compound was significantly less toxic, with 14 out of 15 mice surviving the 17-18 day treatment period. nih.gov

The reduced toxicity of this compound is attributed to its enzymatic degradation in vivo. nih.gov Following its administration, an immediate increase in ammonia and inorganic phosphate was observed in the blood, products of its breakdown, which serves as an important detoxification mechanism. nih.gov No such increase was seen after cyanate administration. nih.gov These findings from animal models clearly indicate that this compound is a less toxic carbamylating agent than sodium cyanate at equivalent doses. nih.gov

Antisickling Research in Animal Models

Enzymatic Degradation and Detoxification in Vivo Models

In vivo studies using murine models have demonstrated that this compound undergoes enzymatic degradation, a process considered to be a significant detoxification mechanism. taylorandfrancis.com Research comparing the effects of this compound and sodium cyanate in mice revealed distinct metabolic fates for the two compounds. Following intraperitoneal administration of carbamyl phosphate to C57B1 and DBA/2J mice, there was an immediate and measurable increase in blood levels of both ammonia (NH₃) and inorganic phosphate (Pi). taylorandfrancis.com This indicates a rapid enzymatic breakdown of the carbamyl phosphate molecule into its constituent parts.

This degradation pathway is crucial for detoxification, as the accumulation of carbamoyl phosphate can be problematic. In contrast, the administration of equivalent molar doses of sodium cyanate did not result in a similar increase in ammonia or phosphate levels, highlighting a different and more toxic metabolic route for cyanate. taylorandfrancis.com The enzymatic cleavage of carbamyl phosphate in vivo is a key factor in its comparatively lower toxicity profile when evaluated against other compounds like cyanate. taylorandfrancis.com

The primary enzyme responsible for the synthesis of carbamoyl phosphate in the liver for ammonia detoxification is carbamoyl phosphate synthetase 1 (CPS1). nih.gov This mitochondrial enzyme catalyzes the first step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate. nih.govwikipedia.org The body's natural handling of ammonia involves this tightly regulated enzymatic process, which ultimately leads to the formation of urea for excretion. nih.gov The breakdown of exogenously administered carbamyl phosphate into ammonia and phosphate suggests that it enters into the body's metabolic pool where these components can be managed by existing physiological pathways.

Table 1: Metabolic Products of this compound in Murine Models

Administered CompoundObserved Metabolic Products in BloodImplication
This compoundAmmonia (NH₃), Inorganic Phosphate (Pi)Enzymatic degradation and detoxification in vivo taylorandfrancis.com
Sodium CyanateNo immediate increase in NH₃ or PiDifferent metabolic pathway, higher toxicity taylorandfrancis.com

Liver Injury and Regeneration Studies (non-clinical)

Non-clinical studies into liver injury and regeneration have primarily focused on the role of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle that produces carbamoyl phosphate. nih.govnih.gov The expression and levels of this enzyme are significantly altered in experimental models of liver disease, highlighting the disruption of the urea cycle as a key feature of liver pathology.

In preclinical murine models of non-alcoholic fatty liver disease (NAFLD), a significant downregulation in the gene expression of CPS1 was observed in animals with simple steatosis and more advanced non-alcoholic steatohepatitis (NASH) with fibrosis. nih.gov Specifically, in a choline-deficient high-fat diet (CDA-HFD) model, hepatic expression of CPS1 was found to decrease as liver fibrosis progressed. nih.gov This suggests that the liver's capacity to synthesize carbamoyl phosphate for ammonia detoxification is compromised during the progression of fatty liver disease.

Further research in these models demonstrated that when the trigger for liver damage, such as the diet, was removed, the expression of CPS1 was restored to normal levels. nih.gov This indicates a degree of plasticity in the urea cycle's enzymatic machinery during the liver's recovery phase.

The release of CPS1 into the bloodstream has also been established as a biomarker for acute liver injury in animal models and human patients. nih.gov Given that CPS1 is a highly abundant mitochondrial protein in hepatocytes, its detection in the serum indicates damage to these cells. nih.gov Studies have shown that CPS1 is released into circulation during acute liver injury, and its levels can correlate with the severity of the damage. nih.gov This is particularly evident in models of acetaminophen-induced liver failure, where mitochondrial disruption is a key mechanism of injury. nih.gov

Table 2: CPS1 Expression in Non-Clinical Liver Injury Models

Liver Injury ModelObservationReference
NAFLD (Simple Steatosis & NASH-Fibrosis)Significant downregulation of CPS1 mRNA nih.gov
Choline Deficient High-Fat Diet (CDA-HFD)Decreased CPS1 hepatic expression with increased fibrosis nih.gov
CDA-HFD (Post-Dietary Trigger Removal)Restoration of CPS1 expression to normal levels nih.gov
Acetaminophen-Induced Acute Liver InjuryRelease of CPS1 from damaged hepatocytes into the bloodstream nih.gov

Research Methodologies for Carbamyl Phosphate Studies

Enzymatic Assays for Carbamoyl (B1232498) Phosphate (B84403) Synthetase Activity

Enzymatic assays are fundamental to studying carbamoyl phosphate synthetase (CPS) activity. A common method involves measuring the amount of carbamoyl phosphate produced. This is often achieved by converting the carbamoyl phosphate into a more easily quantifiable substance like citrulline or urea (B33335), which can then be measured colorimetrically. newprairiepress.org For instance, in the presence of excess ornithine and ornithine transcarbamoylase, the rate of citrulline formation is directly proportional to the CPS activity. sas-centre.orgnih.gov Another approach is to measure the synthesis of glutamate (B1630785), a byproduct of the reaction when glutamine is used as the nitrogen source, through a glutamate dehydrogenase-coupled assay. newprairiepress.org A spectrophotometric assay can also be employed by measuring the rate of DPNH oxidation at 340 nm, which is linked to ADP production, a product of the CPS reaction. researchgate.net Additionally, sensitive and specific radiochromatographic methods have been developed to measure the enzymatic activities of CPS I in tissues like the liver. nih.gov

A summary of common enzymatic assays for Carbamoyl Phosphate Synthetase is presented below.

Assay TypePrincipleDetection MethodReference
ColorimetricConversion of carbamoyl phosphate to citrulline or urea.Colorimetric measurement of the ureido group. newprairiepress.org
Coupled EnzymeGlutamate produced from glutamine is used as a substrate for glutamate dehydrogenase.Spectrophotometric measurement of NADPH synthesis at 340 nm. newprairiepress.org
Coupled EnzymeADP produced is used in reactions catalyzed by pyruvate (B1213749) kinase and lactic dehydrogenase.Spectrophotometric measurement of DPNH oxidation at 340 nm. researchgate.net
RadiochromatographicMeasures the formation of radiolabeled product from a radiolabeled substrate.Radiochromatography. nih.gov

Spectroscopic Techniques for Intermediates and Reaction Kinetics (e.g., ATR-IR, NMR)

Spectroscopic techniques are invaluable for investigating the transient intermediates and kinetics of the carbamoyl phosphate synthesis reaction. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for the direct, real-time monitoring of enzymatic reactions by detecting changes in the infrared spectra of reactants and products. nih.govnih.govresearchgate.net This method is advantageous as it does not require an additional activity assay to follow the reaction's progress. nih.govnih.gov ATR-FTIR has been used to study the kinetics of carbamoyl phosphate hydrolysis and ammonolysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes like ³¹P and ¹³C, provides detailed insights into the structure and environment of molecules involved in the reaction. nih.govnih.gov ³¹P NMR can be used to follow the evolution of carbamoyl phosphate and free monophosphate, confirming that carbamoyl phosphate quantitatively decays to unbound phosphate. nih.gov ¹³C NMR has been employed to study the binding of ¹³C-labeled carbamyl phosphate to the catalytic subunit of E. coli aspartate transcarbamylase, revealing changes in the chemical environment of the carbonyl group upon binding. nih.gov These NMR techniques have been instrumental in establishing the existence and kinetic competence of intermediates in the reactions catalyzed by enzymes like carbamoyl-phosphate synthetase. nih.gov

Isotopic Labeling and Pulse-Chase Experiments

Isotopic labeling is a powerful tool for tracing the path of atoms through a metabolic pathway. In the context of carbamoyl phosphate synthesis, isotopes of carbon, nitrogen, and phosphorus can be incorporated into the substrates (bicarbonate, ammonia (B1221849)/glutamine, and ATP) to follow their fate in the final product.

Pulse-chase experiments, a specific application of isotopic labeling, are used to study the kinetics of a metabolic pathway. In these experiments, cells or an enzymatic system are briefly exposed to a radiolabeled substrate (the "pulse") and then to an excess of the unlabeled form of the same substrate (the "chase"). This allows researchers to follow the labeled compound as it moves through the pathway over time. For carbamoyl phosphate synthetase, pulse-chase procedures have been used to differentially label the ATP molecules bound to each of its two ATP-binding sites. nih.gov This has provided direct evidence that the phosphorylation of carbamate (B1207046) to form carbamoyl phosphate occurs on the C-terminal ATP-grasp fold of the enzyme. nih.gov

Protein Purification and Reconstitution for Enzymatic Studies

To study the intrinsic properties of carbamoyl phosphate synthetase and its interaction with disodium (B8443419) carbamyl phosphate, it is essential to isolate the enzyme from other cellular components. Protein purification involves a series of steps to separate the target enzyme from a complex mixture of proteins. A common approach for purifying CPS from sources like E. coli involves standard chromatography techniques.

Once purified, the individual subunits of the enzyme can be studied separately or reconstituted to form the active enzyme complex. For example, in hyperthermophilic organisms like Aquifex aeolicus and Methanococcus jannaschii, the two ATP-grasp folds of CPS are encoded on separate subunits. nih.gov Researchers have expressed and purified these individual subunits and then mixed them to reconstitute the active enzyme. nih.gov This reconstitution approach is crucial for studies aiming to understand the functional role of each subunit and the interactions between them. nih.govnih.gov

Structural Biology Approaches (X-ray Crystallography, Cryo-EM) of Enzymes

Structural biology techniques provide high-resolution, three-dimensional views of enzymes, offering profound insights into their mechanism of action. X-ray crystallography has been instrumental in determining the structure of carbamoyl phosphate synthetase from E. coli at high resolution. nih.govtamu.edu These studies have revealed the enzyme's complex architecture, consisting of a small subunit for glutamine hydrolysis and a large subunit with two distinct components for the phosphorylation events. nih.govtamu.edu The crystal structures have also identified the binding sites for substrates, products, and allosteric effectors like ornithine and UMP. tamu.edu The three-dimensional structure of human CPS1 has also been determined, clarifying the on/off-switching mechanism of the urea cycle by the essential activator N-acetyl-L-glutamate (NAG). nih.gov

Cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for determining the structure of large and flexible protein complexes that may be difficult to crystallize. While specific Cryo-EM studies on disodium carbamyl phosphate itself are not the primary focus, this technique is highly relevant for understanding the enzymes that synthesize and utilize it.

Key structural features of E. coli Carbamoyl Phosphate Synthetase revealed by X-ray crystallography are summarized below.

Structural FeatureDescriptionReference
Overall Architecture An α,β-heterodimer. The small subunit hydrolyzes glutamine, and the large subunit catalyzes the two phosphorylation events. nih.govtamu.edu
Small Subunit Bilobal with a catalytic triad (B1167595) (Cys269, His353, and Glu355) situated between the two domains. nih.govtamu.edu
Large Subunit Composed of four structural units: the carboxyphosphate (B1215591) synthetic component, the oligomerization domain, the carbamoyl phosphate synthetic component, and the allosteric domain. nih.govtamu.edu
Active Sites Both the carboxyphosphate and carbamoyl phosphate synthetic components bind Mn²⁺ADP. nih.govtamu.edu
Allosteric Sites The binding site for the positive allosteric effector, ornithine, is at the interface between the allosteric domain and the carbamoyl phosphate synthetic component. The binding site for the negative allosteric effector, UMP, is within the allosteric domain. tamu.edu

Genetic Manipulation and Mutagenesis in Model Organisms

Genetic manipulation and site-directed mutagenesis are powerful tools for dissecting the function of specific amino acid residues within an enzyme. By altering the gene that codes for carbamoyl phosphate synthetase, researchers can create mutant versions of the enzyme with specific amino acid substitutions. These mutant enzymes can then be studied to understand the role of the altered residue in catalysis, substrate binding, or allosteric regulation.

For example, site-directed mutagenesis of the regulatory domain of E. coli CPS has identified crucial residues for allosteric regulation by UMP and IMP. nih.gov Mutations such as K993A and V994A were found to significantly decrease or abolish enzyme activity. nih.gov Similarly, studies in Bacillus amyloliquefaciens have used site-directed mutagenesis to alter the UMP binding sites of CPS, leading to enzymes that are resistant to feedback inhibition by UMP and result in increased cytidine (B196190) production. cdnsciencepub.comsigmaaldrich.com In studies of human CPS1 deficiency, in vitro expression of mutant enzymes has been used to understand the disease-causing roles and pathogenic mechanisms of mutations. nih.gov

Proteomic and Metabolomic Profiling in Research Models

Proteomics and metabolomics provide a global view of the cellular response to genetic or environmental changes. Proteomics involves the large-scale study of proteins, while metabolomics is the comprehensive analysis of small molecule metabolites.

In the context of carbamoyl phosphate research, comparative proteomic analysis of a mutant Erwinia amylovora strain lacking the carbamoyl phosphate synthase large subunit revealed that this enzyme is involved in diverse biological processes, including amino acid and nucleotide metabolism, and inorganic ion transport. mdpi.com Metabolomic analysis is a valuable tool for studying urea cycle disorders, where defects in enzymes like CPS1 lead to the accumulation of toxic ammonia. creative-proteomics.com Untargeted metabolomics of plasma samples from individuals with urea cycle disorders has identified several new potential biomarkers for these conditions. metabolon.com This approach can also be used to monitor the efficacy of treatments. metabolon.com

In Situ Analysis in Permeabilized Cells

The study of metabolic pathways and their regulation within a cellular environment that closely mimics physiological conditions is crucial for understanding true biochemical kinetics. In situ analysis using permeabilized cells provides a powerful methodology to investigate the properties of enzymes and the flow of metabolites as they occur within the complex intracellular milieu. This approach has been effectively employed to study the biosynthesis and utilization of carbamyl phosphate.

A key technique involves the permeabilization of cells, such as the bacterium Escherichia coli, which renders the cell membrane permeable to small molecules, including substrates and effectors, while retaining the intracellular enzymes in their natural positions. nih.gov This method allows for the direct measurement of enzyme activity and the partitioning of intermediates like carbamyl phosphate between competing metabolic pathways, such as the arginine and pyrimidine (B1678525) biosynthetic pathways. nih.gov

Detailed Research Findings

Research utilizing permeabilized E. coli cells has revealed significant differences in the catalytic and regulatory properties of the enzymes involved in carbamyl phosphate metabolism when compared to studies conducted on purified enzymes in vitro. nih.gov These findings underscore the importance of the intracellular environment in modulating enzyme behavior.

Observations from these in situ studies include:

Altered Enzyme Sensitivity: The sensitivity of enzymes to allosteric effectors was found to be different in permeabilized cells compared to isolated enzyme preparations. nih.gov

Modified pH Dependence: The optimal pH for the activity of these enzymes was also observed to shift, indicating that the intracellular environment influences their catalytic efficiency under varying proton concentrations. nih.gov

Metabolic Channeling: The permeabilized cell system allows for the measurement of how carbamyl phosphate is partitioned between the arginine and pyrimidine pathways under conditions of substrate saturation. nih.gov This provides direct insight into the channeling of this crucial metabolic intermediate.

The data gathered from such in situ analyses are invaluable for validating and refining theoretical models of metabolic regulation. nih.gov For instance, these experimental results can be used to test predictions about the distribution of carbamyl phosphate and the potential for oscillations in its intracellular concentration. nih.gov

The following table summarizes the comparative aspects of studying carbamyl phosphate metabolism in situ versus in vitro.

FeatureIn Situ (Permeabilized Cells)In Vitro (Purified Enzymes)
Enzyme Concentration Physiological levelsVariable, often non-physiological
Cellular Architecture PreservedLost
Enzyme Sensitivity to Effectors Reflects intracellular conditions nih.govMay be altered due to purification
pH Dependence Reflects intracellular pH environment nih.govDependent on buffer conditions
Metabolic Partitioning Directly measurable nih.govInferred from kinetic parameters

Future Directions and Emerging Research Avenues

Elucidating Novel Biological Roles of Carbamyl Phosphate (B84403)

Carbamyl phosphate (CP) is primarily recognized as an essential precursor for the synthesis of pyrimidines and for the urea (B33335)/arginine pathway. mdpi.com However, emerging research is beginning to shed light on less conventional roles, suggesting a broader significance for this energy-rich molecule.

One of the most intriguing new areas of investigation is the role of CP in post-translational modifications . The decomposition of CP can produce cyanate (B1221674), a potent agent for a non-enzymatic protein modification called carbamylation. mdpi.com This process, which converts lysine (B10760008) residues to homocitrulline, can alter the structure and function of proteins. nih.govnih.gov Carbamylation has been linked to conditions like chronic kidney disease and atherosclerosis, indicating that CP levels could have far-reaching pathological implications. mdpi.com Research suggests that carbamylation might act in crosstalk with other modifications like acetylation and phosphorylation, potentially representing a mechanism for regulating protein function in response to nitrogen availability, analogous to how acetyl-phosphate signals carbon excess in bacteria. nih.gov

Beyond protein modification, CP is also involved in the biosynthesis of various antibiotics and participates in the maturation of [NiFe] hydrogenase by providing a CN group. mdpi.comnih.gov These functions highlight the versatility of CP as a carbamyl group donor to a wide range of molecules, including those with hydroxyl groups, not just amino groups. mdpi.com The mechanisms for these transfers can also differ; for instance, O-carbamylation involves a distinct class of enzymes (CmcH/NodU CTases) that utilize a carbamyladenylate intermediate. nih.gov

Future studies will likely focus on systematically identifying new carbamylated proteins and understanding the functional consequences of this modification. Exploring the full extent of CP's involvement in the biosynthesis of secondary metabolites and other specialized molecules remains a fertile ground for discovery. mdpi.com

Advanced Structural and Mechanistic Studies of Associated Enzymes

The enzymes that synthesize and utilize carbamyl phosphate, particularly carbamoyl (B1232498) phosphate synthetase (CPS) and ornithine transcarbamylase (OTC), are complex molecular machines. Advanced structural techniques are providing unprecedented insights into their function.

Carbamoyl Phosphate Synthetase (CPS): CPS enzymes are large, multi-domain proteins that catalyze the formation of CP from bicarbonate, ATP, and a nitrogen source (ammonia or glutamine). mdpi.comtamu.edu X-ray crystallography and cryo-electron microscopy have been pivotal in revealing the architecture of these enzymes. A remarkable feature of E. coli CPS is a molecular tunnel, nearly 100 Å long, that channels the unstable intermediates, ammonia (B1221849) and carbamate (B1207046), between three separate active sites. wisc.edugenome.jp This prevents the diffusion and decomposition of these labile molecules. mdpi.com

Recent crystal structures of human CPS1 have elucidated the mechanism of its allosteric activation by N-acetyl-L-glutamate (NAG). wikipedia.orgrcsb.org NAG binding induces long-range conformational changes that stabilize a catalytically competent state and complete the formation of the carbamate tunnel. rcsb.org These detailed structures now allow researchers to rationalize the effects of mutations found in patients with CPS1 deficiency. rcsb.org Future research will continue to probe the dynamic conformational changes that occur during the catalytic cycle, potentially using time-resolved structural methods to capture transient intermediate states. A proposed "nucleotide switch" mechanism, where ATP hydrolysis in one domain drives conformational changes in another, represents a key area for further investigation. nih.govpnas.org

Ornithine Transcarbamylase (OTC): OTC, which catalyzes the reaction between carbamyl phosphate and ornithine to form citrulline, is also a target of intense structural and mechanistic study. nih.govnumberanalytics.com The enzyme functions as a homotrimer, with active sites located at the interfaces between subunits. acs.org Structural analyses have identified key residues involved in binding both carbamyl phosphate and ornithine. acs.org The catalytic mechanism proceeds through an ordered binding of substrates, with CP binding first, followed by ornithine, leading to the formation of a tetrahedral intermediate. nih.govebi.ac.uk Studies on E. coli OTC have shown that metal ions like Zn2+ can act as allosteric regulators, inducing cooperativity in substrate binding, a feature that is of great interest for understanding the evolution of regulatory mechanisms in enzymes. nih.gov Continued research using site-directed mutagenesis and kinetic analysis on human OTC is helping to build a more precise model of its catalytic mechanism, which is crucial for understanding the molecular basis of OTC deficiency. acs.org

Development of Research Tools (e.g., selective inhibitors)

The development of selective inhibitors for enzymes in the carbamyl phosphate metabolic network is a critical area of research, not only for therapeutic purposes but also for creating tools to probe the pathways' functions.

Inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1) are of particular interest in oncology. In some cancers, such as LKB1-deficient non-small cell lung cancer, CPS1 is overexpressed and shunts carbamoyl phosphate into the pyrimidine (B1678525) synthesis pathway to fuel rapid cell division. nih.gov In other cancers, CPS1 helps prevent the buildup of toxic ammonia. nih.gov High-throughput screening and structure-based drug design have led to the discovery of potent and selective allosteric inhibitors of CPS1. nih.govresearchgate.net These small molecules, such as H3B-616, bind to an allosteric pocket, inducing a conformational change that blocks ATP binding and catalysis. nih.gov Such inhibitors serve as powerful chemical probes to study the consequences of CPS1 inhibition in different cellular contexts and validate it as a therapeutic target.

For Ornithine Transcarbamylase (OTC) , while much research has focused on understanding deficiency-causing mutations, the development of specific inhibitors can also be a valuable tool. For example, understanding how different molecules interact with the active site can provide insights into the enzyme's substrate specificity and catalytic mechanism. acs.org

Another approach involves the use of novel model systems. Recently, various cell-based models using E. coli, yeast, insect, and human cells have been developed to express recombinant CPS1. escholarship.org These systems are invaluable for studying the functional impact of specific mutations found in patients and for screening potential therapeutic compounds. The creation of new mouse models with mild OTC deficiency also provides a platform for in-vivo studies of the pathophysiology of the urea cycle and its response to various stressors. plos.org

Future efforts will likely focus on refining the selectivity and potency of existing inhibitors and discovering new chemical scaffolds. These tools will be indispensable for dissecting the complex roles of carbamyl phosphate metabolism in both normal physiology and disease states like cancer and inherited metabolic disorders. nih.govmedlink.com

Exploring Metabolic Interplay and Regulation in Complex Systems

Carbamyl phosphate is a critical node connecting nitrogen metabolism, the urea cycle, and pyrimidine biosynthesis. researchgate.net Understanding the regulation and crosstalk between these pathways is a major frontier in metabolic research.

In mammals, two distinct pools of carbamoyl phosphate exist: one in the mitochondria, synthesized by CPS1 for the urea cycle, and another in the cytosol, synthesized by CPSII (as part of the CAD protein) for pyrimidine synthesis. mdpi.com This compartmentalization is crucial for metabolic control. However, under certain conditions, this separation can be bypassed. For instance, in some cancer cells with deficiencies in the urea cycle enzyme argininosuccinate (B1211890) synthase (ASS1), the resulting buildup of aspartate can be shunted to the CAD enzyme, boosting pyrimidine synthesis and promoting cancer growth. nih.govbiologists.com This highlights a direct metabolic rewiring between the urea cycle and nucleotide synthesis pathways that cancer cells can exploit. researchgate.net

The regulation of these pathways is complex and involves multiple layers of control.

Allosteric Regulation: CPS1 is allosterically activated by N-acetyl-L-glutamate (NAG), linking the enzyme's activity to the concentration of nitrogen precursors. wikipedia.org

Transcriptional Control: Key transcription factors like p53 can regulate ammonia metabolism by repressing the urea cycle, which in turn can control polyamine biosynthesis. d-nb.info

Metabolic Channeling: The instability of carbamyl phosphate necessitates efficient transfer to the next enzyme in the pathway. mdpi.com Evidence for substrate channeling between CPS and OTC has been found in several organisms, ensuring that the labile intermediate is protected and efficiently utilized. mdpi.com

Future research will aim to build more comprehensive models of these interconnected pathways. Investigating how different physiological states (e.g., fasting) or pathological conditions (e.g., cancer, cisplatin (B142131) treatment) alter the flux of metabolites through the carbamyl phosphate hub is crucial. uniprot.orgplos.org Understanding this metabolic plasticity could reveal new therapeutic vulnerabilities in diseases characterized by altered metabolism. d-nb.info

Investigating Evolution of Carbamoyl Phosphate Metabolism

The enzymes and pathways involved in carbamyl phosphate metabolism have a deep and complex evolutionary history. Phylogenetic analyses of these components provide insights into the origins of key metabolic functions.

Carbamoyl phosphate synthetase (CPS) is an ancient enzyme, and its gene structure reveals a history of duplications and fusions. zenodo.orgdairy-journal.org It is believed that all CPS isozymes evolved from an ancestral kinase gene. nih.gov A key event was an ancient internal duplication that created the two homologous synthetase domains responsible for the two ATP-dependent steps of the reaction. oup.com This duplication predates the divergence of Bacteria, Archaea, and Eukarya. oup.com

The different types of CPS enzymes (I, II, and III) likely arose from further gene duplications, followed by specialization. nih.gov

CPS II , which is glutamine-dependent and involved in pyrimidine synthesis, is often part of a large multifunctional protein. nih.gov One hypothesis suggests it appeared after the fusion of genes for a glutaminase (B10826351) and an ammonia-dependent synthetase. wikipedia.org

CPS I , which is ammonia-dependent and dedicated to the urea cycle in terrestrial vertebrates, likely evolved from a duplicated CPS gene that lost its glutaminase domain. nih.gov

CPS III , found in fish, is glutamine-dependent like CPS II but is activated by NAG, similar to CPS I. oup.comwikipedia.org This suggests a close evolutionary relationship between CPS I and III. wikipedia.org In some extremophile fish, CPS III has convergently evolved to use ammonia, mirroring the function of CPS I in terrestrial vertebrates. royalsocietypublishing.org

Some archaea, like Pyrococcus furiosus, possess a much simpler, dimeric carbamate kinase-like CPS, which may represent a "missing link" in the evolution of the more complex CPS enzymes. nih.govpnas.org This suggests that the large, multi-domain CPS of other organisms may have evolved from a simpler kinase. pnas.org The evolution of these enzymes appears to have been driven by the need for more sophisticated regulation and metabolic channeling. nih.govpnas.org

Future research in this area will involve sequencing and analyzing CPS and other related enzymes from a wider range of organisms, especially from diverse and ancient lineages. This will help to refine the phylogenetic trees and provide a clearer picture of the key evolutionary events, such as gene duplications, fusions, and the acquisition of allosteric regulatory sites, that shaped the metabolism of carbamyl phosphate across all domains of life. oup.comresearchgate.net

Q & A

Q. What are the optimal conditions for synthesizing disodium carbamyl phosphate in vitro?

this compound can be synthesized via chemical or enzymatic methods. A common approach involves reacting potassium cyanate with phosphoric acid under controlled pH (8.0–9.0) to form carbamyl phosphate, followed by neutralization with sodium hydroxide to yield the disodium salt . Enzymatic synthesis using carbamoyl phosphate synthetase (CPS) requires ATP, bicarbonate, and ammonium/glutamine, with reaction buffers (e.g., Tris-HCl, pH 7.5) to stabilize intermediates .

Q. How can this compound be stabilized in aqueous solutions for experimental use?

Stability is pH-dependent: decomposition accelerates at extremes (pH < 5 or > 9). Buffering solutions near pH 7.0–8.0 with Tris or HEPES minimizes hydrolysis. Storage at –20°C in aliquots prevents repeated freeze-thaw cycles, which degrade the compound. Adding divalent cation chelators (e.g., EDTA) mitigates metal-ion-catalyzed breakdown .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or mass spectrometry (LC-MS/MS) provides high specificity. Enzymatic assays coupling carbamyl phosphate to ornithine transcarbamylase (OTC) can measure its conversion to citrulline, quantified spectrophotometrically at 466 nm using diacetyl monoxime .

Advanced Research Questions

Q. How do mutations in carbamoyl phosphate synthetase 1 (CPS1) alter enzyme kinetics, and what experimental models are used to study this?

CPS1 mutations (e.g., R1607Q, T1402M) disrupt ATP or bicarbonate binding, reducing catalytic efficiency. Recombinant CPS1 expressed in E. coli or HEK293 cells allows kinetic profiling (e.g., KmK_m, VmaxV_{max}) via coupled assays with OTC and citrulline detection. Site-directed mutagenesis and X-ray crystallography (e.g., PDB 1C30) reveal structural perturbations in mutant enzymes .

Q. What experimental strategies address discrepancies in carbamyl phosphate utilization across mitochondrial and cytosolic pathways?

Compartment-specific tracking can be achieved using isotopic labeling (e.g., 14C^{14}C-bicarbonate) combined with subcellular fractionation. For example, hepatic microsomes incubated with 14C^{14}C-carbamyl phosphate show incorporation into glucose-6-phosphate via microsomal glucose-6-phosphatase, distinct from mitochondrial urea synthesis .

Q. How does this compound interact with prebiotic chemistry models for early metabolic pathways?

In simulated prebiotic conditions, carbamyl phosphate reacts with calcium phosphate to generate pyrophosphate, a potential primitive energy carrier. Experimental setups use mineral surfaces (e.g., hydroxyapatite) and anaerobic chambers to mimic hydrothermal vent environments, with product analysis via thin-layer chromatography (TLC) or 31P^{31}P-NMR .

Q. What mechanistic insights have been gained from studying ATP binding sites in carbamoyl phosphate synthetase?

Inhibition studies with P1,P5-di(adenosine-5')-pentaphosphate (Ap5A) demonstrate competitive binding at two ATP sites. Pre-steady-state kinetics and cryo-EM have resolved conformational changes during ATP hydrolysis, showing that the "small" subunit binds ATP for carboxyphosphate formation, while the "large" subunit facilitates carbamoyl phosphate synthesis .

Methodological Considerations

  • Enzyme Activity Assays : Use stopped-flow spectrophotometry to measure rapid CPS1 kinetics .
  • Structural Studies : Employ X-ray crystallography (e.g., PDB 1JDB) or cryo-EM to map active-site residues .
  • Metabolic Flux Analysis : Combine 13C^{13}C-isotope tracing with computational modeling (e.g., INCA software) to quantify urea cycle flux in hepatocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.